

Application Notes and Protocols for ML162 in Cancer Research

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Compound of Interest

Compound Name: ML162

Cat. No.: B15604667

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Introduction

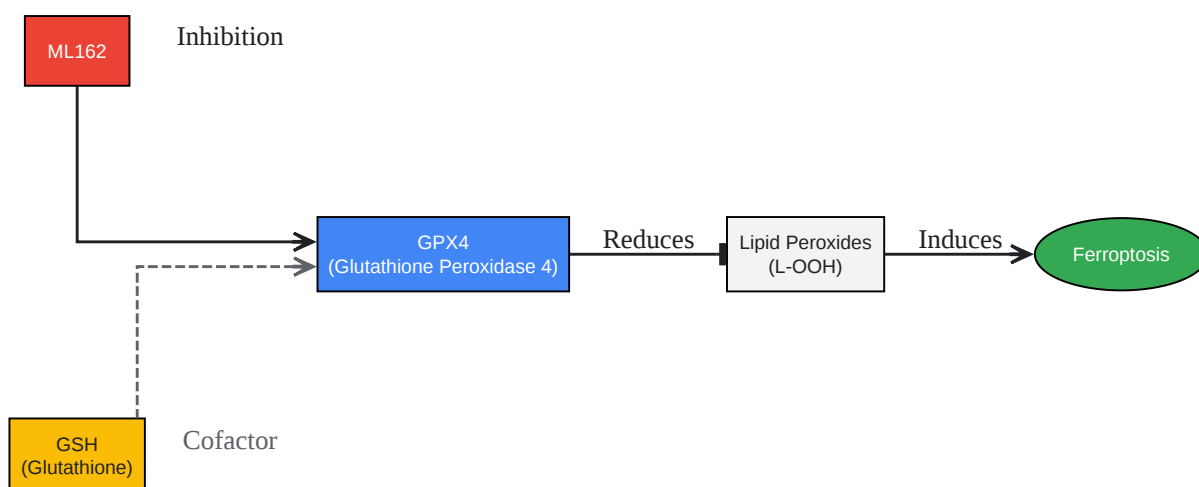
ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a unique form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Initially classified as a direct and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), **ML162** has been a valuable tool for investigating the role of ferroptosis in various disease models, particularly in cancer.[3][4] However, recent studies have provided compelling evidence that **ML162**, along with the related compound RSL3, may not directly inhibit purified GPX4. Instead, it is proposed to be an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can lead to increased oxidative stress and a ferroptosis-like cell death, suggesting a need to re-evaluate its precise mechanism of action in cellular contexts.[5][8]

Despite the evolving understanding of its direct molecular target, **ML162** remains a critical experimental tool. Its ability to induce robust ferroptotic cell death makes it highly relevant for cancer research, especially for targeting therapy-resistant cancer cell states and overcoming drug resistance.[9][10] These application notes provide a comprehensive guide for researchers on the experimental design, relevant protocols, and data interpretation when using **ML162** to study ferroptosis in cancer.

Mechanism of Action & Signaling Pathways

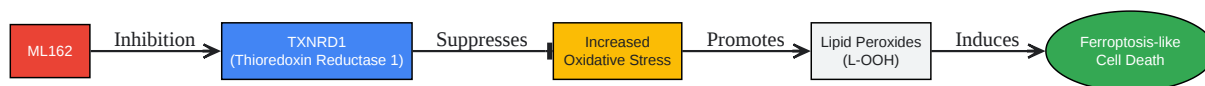
The understanding of **ML162**'s mechanism has evolved. Initially, it was believed to directly target GPX4, a central regulator of ferroptosis. More recent evidence points towards TXNRD1

as a primary target. Both proposed pathways culminate in the iron-dependent accumulation of lipid peroxides, the hallmark of ferroptosis.



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Caption: Historically understood **ML162** pathway via direct GPX4 inhibition.





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